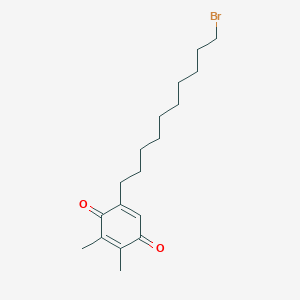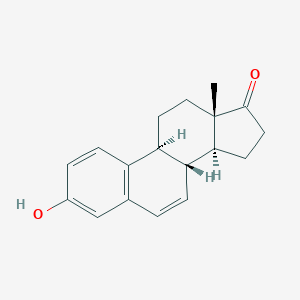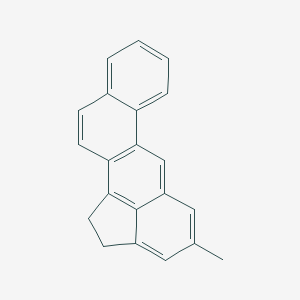
4-Methylcholanthrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylcholanthrene (4-MC) is a polycyclic aromatic hydrocarbon (PAH) that is widely used in scientific research due to its ability to induce carcinogenesis in laboratory animals. It is a potent mutagen and is known to cause DNA damage, leading to the development of tumors. The synthesis of 4-MC is a complex process that involves several steps. In
作用機序
The mechanism of action of 4-Methylcholanthrene involves the activation of the aryl hydrocarbon receptor (AhR). AhR is a transcription factor that regulates the expression of genes involved in xenobiotic metabolism and cell proliferation. When 4-Methylcholanthrene binds to AhR, it triggers a cascade of events that lead to the development of tumors. 4-Methylcholanthrene is a potent mutagen and is known to cause DNA damage, leading to the development of tumors.
生化学的および生理学的効果
4-Methylcholanthrene has several biochemical and physiological effects. It is a potent mutagen and is known to cause DNA damage, leading to the development of tumors. It also induces the expression of cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. 4-Methylcholanthrene is also known to cause oxidative stress and inflammation, which can lead to tissue damage.
実験室実験の利点と制限
The main advantage of using 4-Methylcholanthrene in lab experiments is its ability to induce carcinogenesis in laboratory animals. This allows researchers to study the mechanisms of cancer development and to test the efficacy of potential cancer treatments. However, there are several limitations to using 4-Methylcholanthrene in lab experiments. It is a potent mutagen and can cause DNA damage, which can lead to false positive results. It is also difficult to control the dose and duration of exposure, which can lead to variability in experimental results.
将来の方向性
There are several future directions for research on 4-Methylcholanthrene. One area of research is the development of new methods for synthesizing 4-Methylcholanthrene. This could lead to more efficient and cost-effective production of 4-Methylcholanthrene for scientific research. Another area of research is the development of new animal models for studying the effects of 4-Methylcholanthrene on human health. This could lead to a better understanding of the mechanisms of cancer development and the development of new cancer treatments. Finally, there is a need for more research on the environmental effects of 4-Methylcholanthrene. This could lead to a better understanding of the health risks associated with exposure to PAHs and the development of strategies for reducing exposure.
合成法
The synthesis of 4-Methylcholanthrene involves several steps. The first step is the synthesis of 1,2-benzanthracene, which is then converted to 4-Methylcholanthrene by a series of reactions. The final step involves the purification of 4-Methylcholanthrene using column chromatography. The synthesis of 4-Methylcholanthrene is a time-consuming and complex process, but it is essential for the production of pure 4-Methylcholanthrene for scientific research.
科学的研究の応用
4-Methylcholanthrene is widely used in scientific research to induce carcinogenesis in laboratory animals. It is used to study the mechanisms of cancer development and to test the efficacy of potential cancer treatments. 4-Methylcholanthrene is also used to study the effects of environmental pollutants on human health. It is a valuable tool for researchers studying the effects of PAHs on human health and the environment.
特性
CAS番号 |
17012-89-4 |
|---|---|
製品名 |
4-Methylcholanthrene |
分子式 |
C21H16 |
分子量 |
268.4 g/mol |
IUPAC名 |
4-methyl-1,2-dihydrobenzo[j]aceanthrylene |
InChI |
InChI=1S/C21H16/c1-13-10-15-7-9-19-18-8-6-14-4-2-3-5-17(14)20(18)12-16(11-13)21(15)19/h2-6,8,10-12H,7,9H2,1H3 |
InChIキー |
DYGZCALVTOKEJQ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC3=C(C=CC4=CC=CC=C43)C5=C2C(=C1)CC5 |
正規SMILES |
CC1=CC2=CC3=C(C=CC4=CC=CC=C43)C5=C2C(=C1)CC5 |
その他のCAS番号 |
17012-89-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



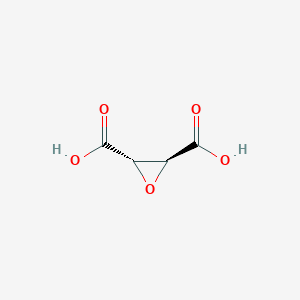
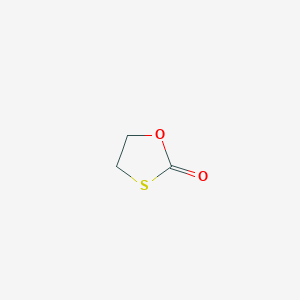
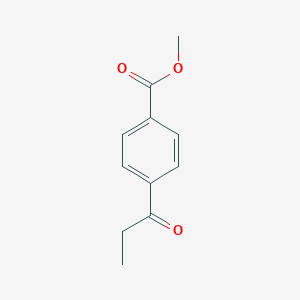
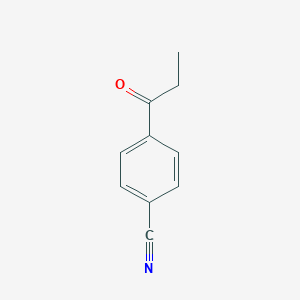
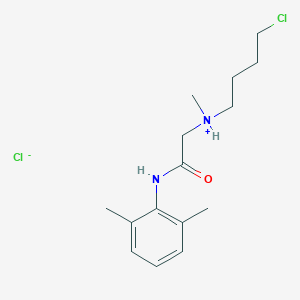
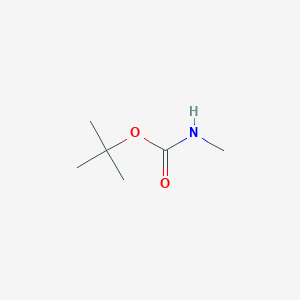
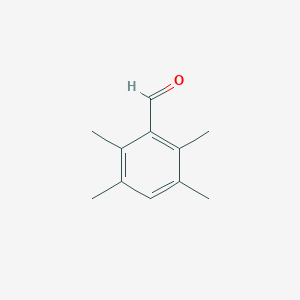
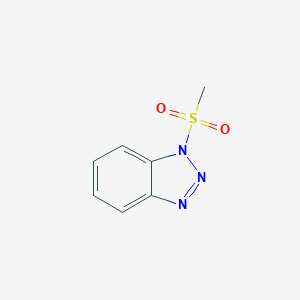
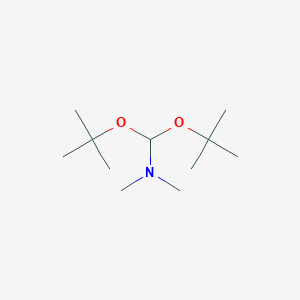
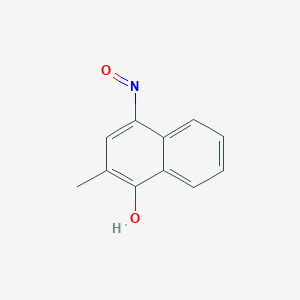
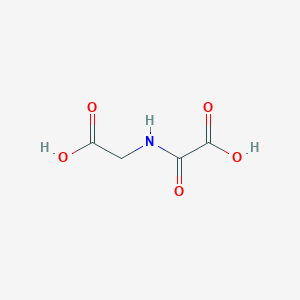
![N-((4S,6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide](/img/structure/B104125.png)
